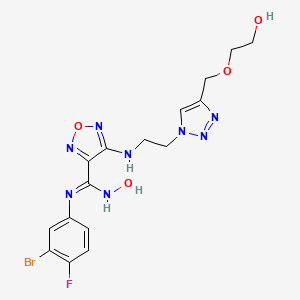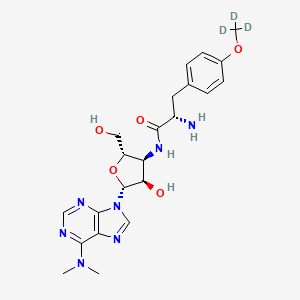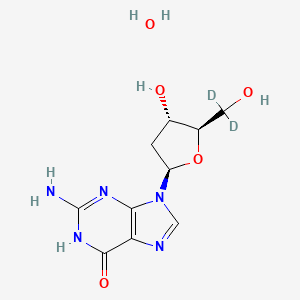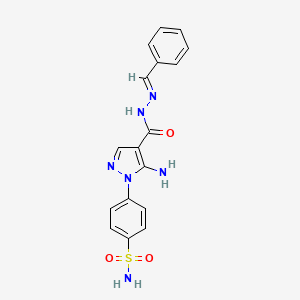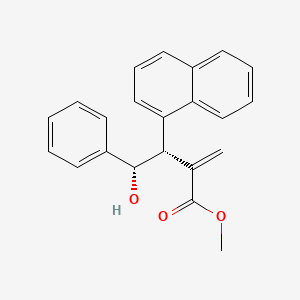
Antibacterial agent 108
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 108 is a potent antibacterial compound known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant bacterial strains . This compound has garnered significant attention due to its potential to combat resistant bacterial infections, which pose a major threat to public health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 108 involves the formation of β,γ-diaryl α-methylene-γ-butyrolactones. The synthetic route typically includes the reaction of aryl aldehydes with malonic acid derivatives under basic conditions, followed by cyclization to form the butyrolactone core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 108 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the α-methylene group to a saturated methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated methylene derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Antibacterial agent 108 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential to inhibit bacterial growth in various biological assays.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of antibacterial agent 108 involves the inhibition of bacterial cell wall synthesis. The compound targets the peptidoglycan layer of the bacterial cell wall, disrupting its integrity and leading to cell lysis . Additionally, it may interfere with bacterial protein synthesis by binding to the ribosomal subunits, further inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Penicillin: Another well-known antibacterial agent that targets bacterial cell wall synthesis.
Vancomycin: Effective against MRSA, similar to antibacterial agent 108.
Linezolid: An oxazolidinone class antibiotic that inhibits bacterial protein synthesis.
Uniqueness: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual action makes it particularly effective against resistant bacterial strains, providing a broader spectrum of antibacterial activity compared to some other agents .
Propriétés
Formule moléculaire |
C22H20O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
methyl (3R,4S)-4-hydroxy-2-methylidene-3-naphthalen-1-yl-4-phenylbutanoate |
InChI |
InChI=1S/C22H20O3/c1-15(22(24)25-2)20(21(23)17-10-4-3-5-11-17)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20-21,23H,1H2,2H3/t20-,21+/m0/s1 |
Clé InChI |
MYMDLOPCWJWCKG-LEWJYISDSA-N |
SMILES isomérique |
COC(=O)C(=C)[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C3=CC=CC=C3)O |
SMILES canonique |
COC(=O)C(=C)C(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



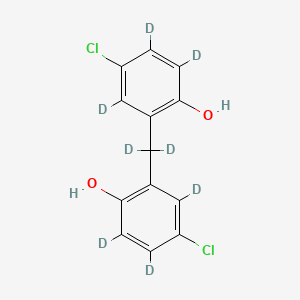
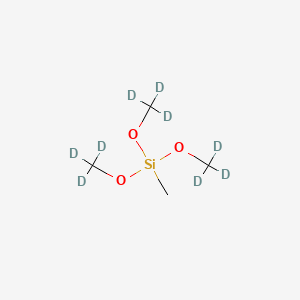
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
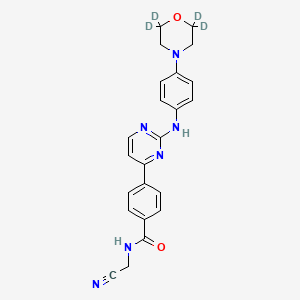

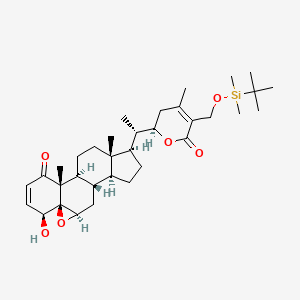
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
